1,3-Diheptyl-5-pentylbenzene
Description
1,3-Diheptyl-5-pentylbenzene is a tri-substituted benzene derivative featuring two heptyl groups at positions 1 and 3 and a pentyl group at position 4. This compound belongs to the alkylbenzene family, characterized by their hydrophobic alkyl chains attached to an aromatic ring.
Properties
Molecular Formula |
C₂₅H₄₄ |
|---|---|
Molecular Weight |
344.62 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Diheptyl-5-pentylbenzene with structurally related alkylbenzenes, focusing on substituent configuration, molecular weight, and inferred properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | CAS Number | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| 1,3-Diheptyl-5-pentylbenzene | 1,3-Heptyl; 5-Pentyl | C₃₀H₅₄ | Not provided | ~422.8 |
| 3-Phenyldodecane | 1-Ethyloctyl | C₁₈H₂₈ | 4621-36-7 | ~244.4 |
| 5-Phenyldecane | 5-Decyl | C₁₆H₂₆ | 4537-11-5 | ~218.4 |
| 1,3-Dimethoxy-5-methylsulfanylbenzene | 1,3-Methoxy; 5-Methylthio | C₉H₁₂O₂S | 2570-45-8 | ~184.3 |
*Calculated based on molecular formulas.
Key Differences and Implications:
Substituent Complexity: 1,3-Diheptyl-5-pentylbenzene has three long alkyl chains (C₅ and C₇), whereas analogs like 3-Phenyldodecane and 5-Phenyldecane feature single alkyl chains of varying lengths (C₁₂ and C₁₀, respectively) . The additional alkyl groups in 1,3-Diheptyl-5-pentylbenzene significantly increase its molecular weight and hydrophobicity, likely reducing water solubility and elevating boiling points compared to mono-substituted analogs.
Electronic Effects vs. Steric Hindrance :
- Unlike 1,3-Dimethoxy-5-methylsulfanylbenzene (with electron-donating methoxy and methylthio groups), 1,3-Diheptyl-5-pentylbenzene lacks polar functional groups. This results in weaker intermolecular interactions (e.g., dipole-dipole forces) but greater steric hindrance, which may slow reaction kinetics in substitution or electrophilic aromatic substitution reactions .
Applications: Mono-substituted alkylbenzenes like 3-Phenyldodecane are often used as precursors in surfactant synthesis due to their balanced hydrophobicity. In contrast, the tri-substituted structure of 1,3-Diheptyl-5-pentylbenzene may enhance its utility in specialized lubricants or as a templating agent in nanomaterials, where branched alkyl chains improve thermal stability .
Research Findings and Limitations
- Synthetic Routes : Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation or coupling reactions, as evidenced by procedures involving dioxane and triethylamine in analogous syntheses . However, the steric bulk of 1,3-Diheptyl-5-pentylbenzene may necessitate optimized catalysts or stepwise alkylation.
- Data Gaps: Direct experimental data on this compound’s melting point, solubility, or reactivity are absent in the provided evidence.
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